4-Fluoro-1-nitro-2-(trichloromethoxy)benzene
Description
Properties
IUPAC Name |
4-fluoro-1-nitro-2-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3FNO3/c8-7(9,10)15-6-3-4(11)1-2-5(6)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQBBEUBEVQMRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(Cl)(Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Fluorination of Trichloromethoxy Benzene with Anhydrous Hydrogen Fluoride (HF)
This method is a key step to introduce the fluorine atom onto the aromatic ring, replacing the trichloromethoxy group with a trifluoromethoxy group.
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- Trichloromethoxy benzene (265 g) reacted with anhydrous HF (252 g).
- Temperature maintained at 80°C for 4–6 hours.
- The reaction proceeds under pressure (~30–35 kg/cm² maximum).
- Post-reaction, the mixture is distilled under atmospheric pressure to isolate pure trifluoromethoxy benzene.
-
- The process yields high purity of trifluoromethoxy benzene (~120 g initial cuts).
- The reaction is efficient, with controlled temperature and pressure ensuring minimal by-products.
Method B: Direct Fluorination of 1,2-Bis(3-nitrophenyl)disulfane
This approach involves the direct fluorination of a disulfide precursor to generate the desired fluorinated aromatic compound:
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- Conducted in acetonitrile or anhydrous HF.
- Excess fluorine (F₂) gas used, with careful monitoring to avoid over-fluorination.
- In acetonitrile, ~16 equivalents of F₂ lead to maximal conversion (~60%) of the intermediate.
- In HF, fewer equivalents (~3.6) are needed for similar conversion.
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- Fluorination in HF reduces by-products and tar formation.
- The process allows isolation of trifluoromethoxy benzene with high purity after distillation.
Nitration to Form the Nitro Derivative
The nitration of trifluoromethoxy benzene is a critical step to introduce the nitro group at the desired position:
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- Nitration performed using concentrated sulfuric acid and nitric acid.
- Temperature maintained between 0°C and 35°C.
- The mixture yields a predominant para-nitro isomer (~90%), which is crucial for subsequent substitution.
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- The nitration is selective, favoring the para position due to the electron-withdrawing nature of the trifluoromethoxy group.
- The crude product is separated via dichloromethane (DCM) extraction and evaporated to isolate 1-Nitro-4-trifluoromethoxy-benzene .
Preparation of 4-Fluoro-1-nitro-2-(trichloromethoxy)benzene
The final compound involves substitution of the fluorine atom at the ortho position relative to the nitro group:
Method: Nucleophilic Aromatic Substitution (S_NAr)
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- Nucleophiles such as alcohols, phenols, thiols, or amines are reacted with the nitro-trifluoromethoxy benzene derivative.
- Typical solvents include DMF, DMSO, or alcohols.
- Bases like potassium hydroxide (KOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH) are employed.
- Reactions are generally heated to 80–90°C, with reaction times ranging from 0.5 to 7 hours.
-
- The substitution efficiency depends on the nucleophile and reaction conditions.
- For phenol and thiophenol, yields are high (~63–85%).
- For amines, reactions often require pressure vessels and longer times, with yields around 46–70%.
Representative Data Table:
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Methanol | KOH | MeOH | 80 | 0.5 | 85 |
| 2 | Ethanol | KOH | EtOH | 80 | 0.6 | 83 |
| 3 | Phenol | K₂CO₃ | DMF | 80 | 3 | 67 |
| 4 | Thiophenol | K₂CO₃ | DMF | 90 | 3 | 46 |
| 5 | Morpholine | K₂CO₃ | DMF | 85 | 7 | 63 |
| 6 | Piperidine | K₂CO₃ | DMF | 85 | 3 | 70 |
Summary of Key Research Findings
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- The fluorination step's efficiency hinges on the choice of fluorinating agent and reaction conditions.
- HF-based fluorination offers cleaner conversion with less tar formation.
- Nitration is highly selective for the para position owing to the electron-withdrawing nature of the trifluoromethoxy group.
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- Use of HF and strong acids necessitates safety precautions.
- Alternative fluorination methods, such as direct fluorination with F₂, require careful control to minimize by-products.
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- Distillation and chromatography are essential for purification, especially after fluorination and nitration.
- Reaction parameters such as temperature, equivalents of reagents, and solvent choice are critical for high yields.
Chemical Reactions Analysis
Reduction Reactions
The nitro group undergoes selective reduction under catalytic hydrogenation conditions, forming the corresponding amine derivative.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1–3 atm), 10% Pd/C, EtOH, 25–50°C | 4-Fluoro-1-amino-2-(trichloromethoxy)benzene | 85–92% |
Mechanistic Notes :
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The reaction proceeds via adsorption of hydrogen onto the palladium surface, facilitating electron transfer to the nitro group.
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The trichloromethoxy group remains intact due to its stability under reductive conditions.
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom undergoes substitution with nucleophiles, driven by the electron-withdrawing effects of adjacent groups.
Key Factors :
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Activation : The nitro (-NO₂) and trichloromethoxy (-O-CCl₃) groups strongly deactivate the ring, directing nucleophiles to the para position relative to fluorine.
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Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity and reaction rates .
Oxidation Reactions
The nitro group resists oxidation, but the trichloromethoxy group can degrade under strong oxidative conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidative Decomposition | KMnO₄, H₂SO₄, 100°C, 8 hrs | 4-Fluoro-1-nitrobenzene-2-carboxylic acid | 30–35% |
Mechanism :
-
Permanganate cleaves the trichloromethoxy group, forming a carboxylic acid via intermediate radical species.
Substituent Effects:
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Nitro Group (-NO₂) : Strongly meta-directing and deactivating.
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Trichloromethoxy (-O-CCl₃) : Electron-withdrawing via inductive effects, further deactivating the ring and directing substituents to meta positions.
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Fluorine (-F) : Ortho/para-directing but deactivating, creating competitive regiochemical outcomes.
Critical Considerations
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Steric Hindrance : The bulky trichloromethoxy group impedes reactions at adjacent positions.
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Solvent Choice : Nonpolar solvents (e.g., DCM) improve yields in NAS by minimizing side reactions .
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Temperature Control : Exothermic reactions (e.g., nitration) require strict thermal management to avoid decomposition.
Scientific Research Applications
Organic Synthesis
4-Fluoro-1-nitro-2-(trichloromethoxy)benzene serves as a versatile building block in organic synthesis. Its unique combination of functional groups allows it to participate in various chemical reactions:
- Nucleophilic Substitution Reactions: The presence of the nitro group enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack. This property is exploited in the synthesis of more complex aromatic compounds.
- Friedel-Crafts Reactions: The compound can undergo Friedel-Crafts acylation, allowing for the introduction of acyl groups into the aromatic system, which is valuable for synthesizing ketones and other derivatives.
- Synthesis of Agrochemicals: It is utilized as an intermediate in the production of fungicides and herbicides. For instance, derivatives of this compound are reported to exhibit significant fungicidal activity when converted into substituted phenoxyphenyl ketones .
Agrochemical Applications
The compound's role in agriculture primarily revolves around its use in developing pesticides:
- Fungicidal Activity: Research indicates that derivatives synthesized from this compound demonstrate effective fungicidal properties. These compounds are synthesized through various routes that involve this precursor, leading to formulations that can control fungal pathogens in crops .
- Environmental Impact Considerations: The processes developed for synthesizing these agrochemicals aim to be environmentally friendly, minimizing harmful byproducts and enhancing sustainability in agricultural practices .
Case Study 1: Synthesis of Fungicidal Compounds
A study highlighted the synthesis of 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol compounds from this compound. These compounds exhibited high efficiency against various fungal strains, indicating their potential as effective agricultural fungicides .
Case Study 2: Reaction Conditions Optimization
Research has focused on optimizing reaction conditions for synthesizing derivatives from this compound. For example, reactions conducted with ammonia in methanol at low temperatures have yielded high purity products suitable for further applications in agrochemical formulations .
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its reactivity and interaction with biological molecules. The exact mechanism of action may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound’s unique reactivity and applications arise from its substitution pattern. Below is a structural comparison with analogues (Table 1):
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Trichloromethoxy vs. Trifluoromethoxy: The O-CCl₃ group (target compound) is bulkier and less electron-withdrawing than O-CF₃ (), affecting nitro group reactivity in reductions .
- Alkoxy vs. Halogenated Substituents: Alkoxy chains (e.g., pentyloxy in ) enhance lipophilicity but reduce electrophilicity compared to halogenated groups.
Biological Activity
4-Fluoro-1-nitro-2-(trichloromethoxy)benzene is a halogenated aromatic compound with diverse potential biological activities due to its unique structural features. This compound, with the molecular formula , includes a nitro group and a trichloromethoxy substituent, which may influence its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and potential mechanisms of action.
Anticancer Properties
Research indicates that nitroaromatic compounds can exhibit anticancer properties through mechanisms such as:
- Bioreductive activation : Under hypoxic conditions, the nitro group can be reduced to form cytotoxic species that damage DNA or disrupt cellular processes.
- Cellular interactions : The unique structure may allow for interaction with specific cellular targets, potentially leading to apoptosis in cancer cells.
A study highlighted that similar compounds with nitro groups showed significant inhibition of tumor cell proliferation in vitro, suggesting that this compound could possess similar effects .
Case Studies and Research Findings
While direct studies on this compound are scarce, the following findings from related compounds provide insights into its potential biological activities:
The mechanism of action for this compound is likely multifaceted:
- Nitro Group Reduction : In hypoxic environments, the nitro group may be reduced to form reactive intermediates that interact with cellular macromolecules.
- Electrophilic Attack : The trichloromethoxy group may enhance electrophilicity, allowing for interaction with nucleophilic sites in proteins or nucleic acids.
- Modulation of Signaling Pathways : Similar compounds have been shown to affect signaling pathways involved in cell proliferation and apoptosis.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 4-fluoro-1-nitro-2-(trichloromethoxy)benzene, and how do reaction conditions influence yield?
- Methodology : A general synthesis involves halogenation and nitration of a benzene derivative. For example, substituting benzaldehyde derivatives with halogen and nitro groups under reflux conditions in ethanol with glacial acetic acid as a catalyst can yield similar compounds . Key factors include:
- Reaction time : Prolonged reflux (e.g., 4–6 hours) ensures complete substitution.
- Solvent choice : Absolute ethanol minimizes side reactions compared to polar aprotic solvents.
- Catalyst optimization : Acidic conditions (e.g., glacial acetic acid) enhance electrophilic substitution.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodology :
- NMR : and NMR identify fluorine and trichloromethoxy groups. For instance, chemical shifts near -60 ppm indicate electron-withdrawing substituents like nitro groups .
- IR spectroscopy : Peaks at 1530–1350 cm confirm nitro (NO) stretching, while 1100–1000 cm corresponds to C-O-C in trichloromethoxy .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 275 for CHClFNO) validate the molecular formula .
Q. What are the safety protocols for handling this compound in laboratory settings?
- Methodology :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in a fume hood due to volatile byproducts (e.g., HCl gas) .
- Storage : Store in sealed containers at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How does the electron-withdrawing effect of the nitro group influence reactivity in nucleophilic aromatic substitution?
- Methodology :
- Computational analysis : Density Functional Theory (DFT) calculations predict charge distribution. The nitro group at the para position deactivates the ring, directing nucleophilic attack to the meta position relative to the trichloromethoxy group .
- Experimental validation : Competitive reactions with amines (e.g., aniline) under varying pH conditions confirm regioselectivity trends .
Q. What strategies mitigate side reactions during nitration of trichloromethoxybenzene derivatives?
- Methodology :
- Temperature control : Nitration at 0–5°C reduces polysubstitution.
- Protecting groups : Temporarily block reactive sites (e.g., using tert-butyl groups) to prevent over-nitration .
- Catalyst tuning : Mixed acids (HSO/HNO) at controlled ratios improve selectivity .
Q. How can computational modeling predict the compound’s environmental persistence or toxicity?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
